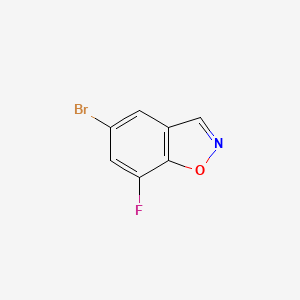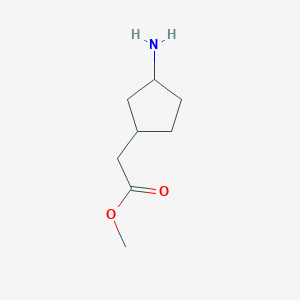
Methyl 2-(3-aminocyclopentyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-aminocyclopentyl)acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminocyclopentyl)acetate typically involves the reaction of 3-aminocyclopentanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ester, forming the desired product.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
Methyl 2-(3-aminocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl 2-(3-nitrocyclopentyl)acetate
Reduction: Methyl 2-(3-hydroxycyclopentyl)acetate
Substitution: Various N-alkyl derivatives depending on the alkyl halide used.
科学研究应用
Methyl 2-(3-aminocyclopentyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(3-aminocyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active cyclopentylamine moiety, which can interact with cellular pathways.
相似化合物的比较
Methyl 2-(3-aminocyclopentyl)acetate can be compared with other similar compounds such as:
Methyl 2-(3-hydroxycyclopentyl)acetate: Differing by the presence of a hydroxy group instead of an amino group.
Ethyl 2-(3-aminocyclopentyl)acetate: Differing by the presence of an ethyl ester instead of a methyl ester.
Methyl 2-(3-aminocyclohexyl)acetate: Differing by the presence of a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl 2-(3-aminocyclopentyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-2-3-7(9)4-6/h6-7H,2-5,9H2,1H3 |
InChI 键 |
XRNDATUHRPFVIR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
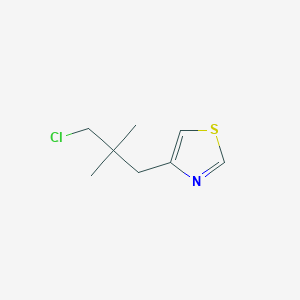
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
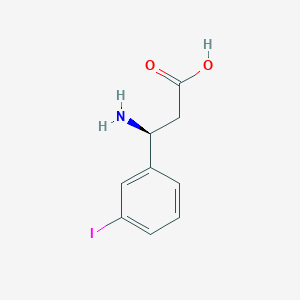

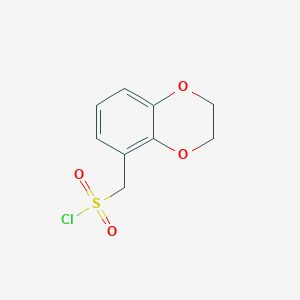

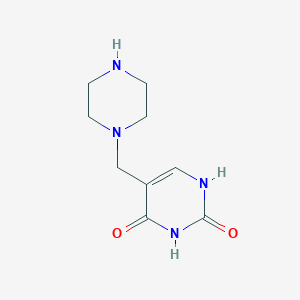
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
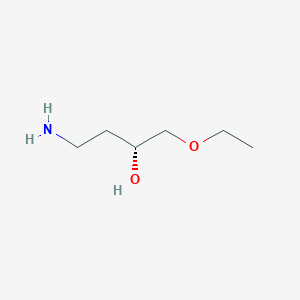
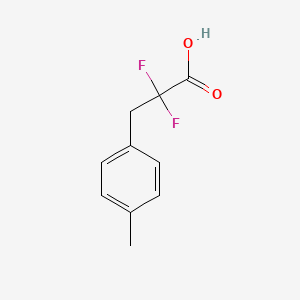
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
